A-Z Guide to the Synthesis of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid: A Technical Guide for Medicinal Chemists
A-Z Guide to the Synthesis of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid: A Technical Guide for Medicinal Chemists
Abstract
5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid is a key building block in contemporary drug discovery, prized for its utility in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1] The presence of fluorine atoms enhances metabolic stability and modulates the pharmacokinetic properties of parent molecules, making this reagent particularly valuable. This guide provides an in-depth, scientifically grounded overview of a reliable synthetic route to this compound. We will explore the strategic considerations behind the synthesis, present a detailed experimental protocol, and discuss the critical role of directed ortho-metalation as the key transformation.
Introduction and Strategic Overview
The target molecule, 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid, is an ortho-functionalized phenylboronic acid. Its synthesis requires precise control of regioselectivity. A logical retrosynthetic analysis suggests a two-part strategy:
-
Formation of a diaryl ether: A Williamson ether synthesis between a suitably protected fluorophenol and 4-fluorobenzyl halide.[2][3]
-
Introduction of the boronic acid moiety: A regioselective C-H activation and borylation at the position ortho to the ether oxygen.
The ether oxygen atom is a powerful ortho-directing group in electrophilic aromatic substitution.[4] However, for borylation, a more robust and highly regioselective method is directed ortho-metalation (DoM).[5][6] This strategy involves deprotonation at the position adjacent to the ether oxygen using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.[7][8] This approach ensures the boronic acid is installed exclusively at the desired C2 position.
Synthetic Pathway and Mechanistic Considerations
The forward synthesis is a two-step process starting from commercially available 1-bromo-4-fluorobenzene and 4-fluorobenzyl bromide.
Overall Synthetic Scheme:
Figure 1: Overall synthetic workflow for the target molecule.
Step 1: Williamson Ether Synthesis
The first step is the formation of the diaryl ether intermediate, 1-fluoro-4-((4-fluorobenzyl)oxy)benzene. This is a classic SN2 reaction.[3] 4-Fluorophenol is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group.[2][9]
-
Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it would cause side reactions. Using a stronger base like sodium hydride is unnecessary and introduces handling difficulties.
-
Solvent: Acetone or DMF are suitable polar aprotic solvents that facilitate SN2 reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.[10]
-
Reactants: Using a primary benzylic halide like 4-fluorobenzyl bromide is crucial. Secondary or tertiary halides would lead to competing E2 elimination reactions.[2]
Step 2: Directed ortho-Metalation (DoM) and Borylation
This is the key regiochemistry-determining step. The ether oxygen atom in the intermediate acts as a powerful Directed Metalation Group (DMG).[4][5][6]
-
Deprotonation: The process begins with the coordination of a strong base, typically an organolithium reagent, to the Lewis basic oxygen of the ether.[4] sec-Butyllithium (s-BuLi) is often used in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA).[5] TMEDA chelates the lithium cation, breaking down the butyllithium aggregates and increasing its basicity.[6] This complex then selectively abstracts a proton from the nearest (ortho) position due to proximity, forming a stabilized aryllithium intermediate.[8] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species.[5]
-
Borylation: The generated aryllithium, a potent nucleophile, is then quenched with an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is a common choice.[11] The nucleophilic carbon attacks the electron-deficient boron atom.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid (e.g., HCl) during workup to yield the final phenylboronic acid product.[11]
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Organolithium reagents like s-BuLi are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-Fluoro-4-((4-fluorobenzyl)oxy)benzene (Intermediate)
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To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (10.0 g, 89.2 mmol), 4-fluorobenzyl bromide (18.5 g, 97.9 mmol, 1.1 eq), and potassium carbonate (24.7 g, 178.4 mmol, 2.0 eq).
-
Add 100 mL of acetone.
-
Heat the mixture to reflux and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol 2: Synthesis of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid
-
To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add the intermediate 1-fluoro-4-((4-fluorobenzyl)oxy)benzene (15.0 g, 67.5 mmol) and 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (11.2 mL, 74.3 mmol, 1.1 eq) dropwise.
-
Add sec-butyllithium (1.4 M in cyclohexane, 53.0 mL, 74.3 mmol, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution may turn deep red or brown.
-
Stir the mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (23.4 mL, 101.3 mmol, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (100 mL).
-
Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford the final product as a white solid.
Characterization and Data
The identity and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Parameter | Intermediate | Final Product |
| IUPAC Name | 1-Fluoro-4-((4-fluorobenzyl)oxy)benzene | 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid |
| CAS Number | 348-53-8 | 1256355-76-6[12] |
| Molecular Formula | C₁₃H₁₀F₂O | C₁₃H₁₁BF₂O₃[13] |
| Molecular Weight | 220.22 g/mol | 264.03 g/mol [13] |
| Typical Yield | >90% | 60-75% |
| Appearance | White Solid | White to Off-White Solid |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ¹⁹F NMR | Consistent with structure | Consistent with structure |
| MS (ESI) | [M+H]⁺ = 221.07 | [M-H]⁻ = 263.07 |
Conclusion
The synthesis of 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid is reliably achieved through a two-step sequence combining a Williamson ether synthesis with a highly regioselective directed ortho-metalation and borylation. This method provides good overall yields and is scalable for laboratory purposes. The strategic use of the ether as a directing group is a powerful tool in modern organic synthesis, enabling the precise construction of functionalized aromatic building blocks that are essential for the advancement of medicinal chemistry and drug development.
References
-
CRO Splendid Lab Pvt. Ltd. 5-Fluoro-2-(4-fluorophenylmethoxy)phenylboronic acid. Available at: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
National Institutes of Health (NIH). Two Directing Groups Used for Metal Catalysed Meta‐C−H Functionalisation Only Effect Ortho Electrophilic C−H Borylation. Available at: [Link]
-
Grokipedia. Directed ortho metalation. Available at: [Link]
-
ChemSigma. 1256345-54-6 2-(Isobutylthio)-5-(trifluoromethyl)pyridine-3-boronic acid. Available at: [Link]
-
University of Connecticut. Directed (ortho) Metallation. Available at: [Link]
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
-
ResearchGate. Convenient and practical preparation of acetylphenyl boronic acids. Available at: [Link]
-
Andrew G Myers Research Group, Harvard University. ortho metalation. Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
-
MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Available at: [Link]
-
MDPI. Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids. Available at: [Link]
-
PubMed. Improvement on synthesis of different alkyl-phenylboronic acid. Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
University of Wisconsin-Whitewater. The Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
AMERICAN ELEMENTS. (2-Fluoro-6-hydroxyphenyl)boronic acid | CAS 1256345-60-4. Available at: [Link]
Sources
- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Two Directing Groups Used for Metal Catalysed Meta‐C−H Functionalisation Only Effect Ortho Electrophilic C−H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. cambridge.org [cambridge.org]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. parchem.com [parchem.com]
- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
